4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones, which are structurally related to 4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, has been achieved through a photoinduced rearrangement of 4H-chromen-4-one derivatives. This process involves the photocyclization of the hexatriene system, followed by a [1,9]-H-sigmatropic rearrangement and heterocyclic ring opening. The starting materials, known as terarylenes, were synthesized using a novel three-component tandem condensation involving 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, arylglyoxals, and cyclic 1,3-diketones .
Molecular Structure Analysis
Although the specific molecular structure analysis of 4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is not detailed in the provided papers, related compounds such as benzo[c]chromen-6-one derivatives have been investigated. These studies include synthesis and structure identification, which are crucial for understanding the molecular framework and the potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of benzo[c]chromen-6-one derivatives have been explored, particularly their interaction with metals. These compounds have been shown to exhibit fluorescent properties that are enhanced in the presence of metals, indicating a potential for selective sensor applications. The substituent on the benzo[c]chromen-6-one system significantly affects these properties, suggesting that similar substituent-dependent variations could be expected for 4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one are not directly reported in the provided papers. However, the fluorescence and metal interaction properties of related compounds have been studied. For instance, the racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one was found to be a fluorescent molecule with fluorescence enhancement in the presence of metals. This indicates that the compound may also possess interesting optical properties that could be relevant for applications in analytical, environmental, and medicinal chemistry .
Relevant Case Studies
No specific case studies were provided in the papers. However, the research on benzo[c]chromen-6-one derivatives and their interaction with metals could serve as a case study for understanding the potential applications of 4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one in the development of fluorescence-based sensors . The synthesis methods described for related compounds could also be considered a case study for the synthesis of similar compounds, providing a foundation for further research and development .
Scientific Research Applications
Fluorescence Quenching
- A study by Evale & Hanagodimath (2009) investigated the fluorescence quenching of a coumarin derivative by aniline in binary solvent mixtures, revealing insights into static and dynamic quenching models and solvent effect on fluorescence quenching (Evale & Hanagodimath, 2009).
Computational Investigations
- Mallikarjunaiah et al. (2021) conducted a computational study on a benzofuran coumarin derivative, providing details on molecular orbitals, theoretical bandgap energy, and electrostatic potential maps, which are crucial for understanding the electronic properties of such compounds (Mallikarjunaiah et al., 2021).
Synthetic Methodologies
- Rostami-Charati et al. (2015) described a synthesis method for 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles, illustrating an effective approach for generating these compounds in good yield (Rostami-Charati et al., 2015).
Molecular Structure Analysis
- Anuradha et al. (2012) determined the crystal structure of a specific benzofuran-chromen derivative, highlighting the molecular geometry and intramolecular interactions that stabilize its structure (Anuradha et al., 2012).
Future Directions
Benzofuran derivatives have been identified as promising structures for the development of new therapeutic agents, particularly in the field of antimicrobial therapy . Future research could focus on exploring the potential applications of “4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” in this context. Further studies could also aim to elucidate the synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound.
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-12-17(19-11-15-7-3-4-8-18(15)23-19)16-9-13-5-1-2-6-14(13)10-20(16)24-21/h3-4,7-12H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKOZWRORAWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one |
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